molecular formula C17H26N2O3S2 B4844686 N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Katalognummer B4844686
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: YLZYXNHASIKPRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a chemical compound used in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). The compound has since been studied extensively for its potential in treating other types of cancer.

Wirkmechanismus

Sorafenib inhibits the activity of several kinases, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3, as well as platelet-derived growth factor receptor (PDGFR) and c-Kit. By inhibiting these proteins, Sorafenib blocks the signaling pathways that promote cancer cell growth and survival, and also inhibits the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis. In addition, Sorafenib has been shown to modulate the immune system by increasing the number and activity of natural killer cells and T cells. Sorafenib has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages as a research tool, including its multi-targeted kinase inhibition and its ability to inhibit tumor angiogenesis. However, Sorafenib has several limitations as well, including its relatively low potency compared to other kinase inhibitors and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for Sorafenib research, including the investigation of its potential in combination with other cancer therapies, the identification of biomarkers that predict response to Sorafenib, and the development of more potent and selective Sorafenib analogs. In addition, Sorafenib is being studied for its potential in treating other diseases, such as non-alcoholic fatty liver disease and psoriasis.

Wissenschaftliche Forschungsanwendungen

Sorafenib is a multi-targeted kinase inhibitor that works by inhibiting the activity of several proteins involved in cancer cell growth and survival. It has been studied extensively for its potential in treating various types of cancer, including RCC, HCC, thyroid cancer, and melanoma. Sorafenib has also shown promise in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Eigenschaften

IUPAC Name

N-tert-butyl-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S2/c1-17(2,3)18-24(21,22)13-8-9-15(23-4)14(12-13)16(20)19-10-6-5-7-11-19/h8-9,12,18H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZYXNHASIKPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(tert-butyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.